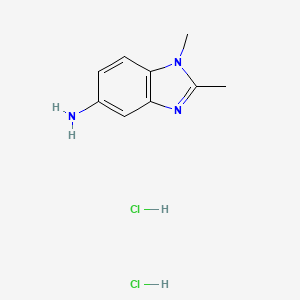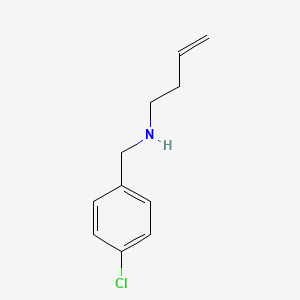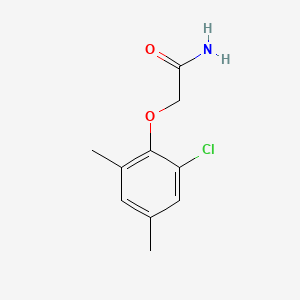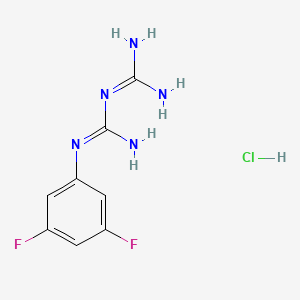![molecular formula C11H14BrClN2S B3033553 2-{[(4-氯苯基)甲基]硫代}-1,4,5,6-四氢嘧啶氢溴酸盐 CAS No. 1052548-16-9](/img/structure/B3033553.png)
2-{[(4-氯苯基)甲基]硫代}-1,4,5,6-四氢嘧啶氢溴酸盐
描述
The compound "2-{[(4-Chlorophenyl)methyl]sulfanyl}-1,4,5,6-tetrahydropyrimidine hydrobromide" is a derivative of tetrahydropyrimidine, which is a class of compounds that have been extensively studied for their potential chemotherapeutic properties. The structure of the compound suggests that it contains a pyrimidine ring, a chlorophenyl group, and a sulfanyl group, which are common motifs in medicinal chemistry for their diverse biological activities.
Synthesis Analysis
The synthesis of related tetrahydropyrimidine derivatives often involves cyclocondensation reactions between thiourea, keto esters, and substituted benzaldehydes . Additionally, alkylation reactions are used to introduce various alkyl or aralkyl groups into the tetrahydropyrimidine core . These methods provide a versatile approach to generate a wide array of derivatives for biological evaluation.
Molecular Structure Analysis
Spectroscopic techniques such as FT-IR and FT-Raman are commonly employed to investigate the vibrational frequencies of these compounds . Theoretical calculations using density functional theory (DFT) help in optimizing geometric parameters and predicting vibrational frequencies, which are generally in good agreement with experimental data . The molecular structure is further analyzed through potential energy distribution (PED) and X-ray crystallography to understand the conformation and stability of the molecule .
Chemical Reactions Analysis
The reactivity of the sulfanyl group in tetrahydropyrimidines allows for further chemical modifications. For instance, oxidation reactions can transform sulfanyl groups into sulfinyl groups, altering the compound's properties . Additionally, reactions with various alkylating agents can lead to the formation of new derivatives with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydropyrimidine derivatives are closely related to their molecular structure. The presence of different functional groups such as the sulfanyl group and the chlorophenyl group can influence the compound's solubility, stability, and reactivity. Computational studies provide insights into the electronic properties, such as HOMO-LUMO energies, which are indicative of the compound's chemical reactivity and potential as a chemotherapeutic agent . The molecular electrostatic potential (MEP) maps reveal regions of the molecule that are susceptible to nucleophilic and electrophilic attacks, which is valuable information for understanding the compound's interaction with biological targets .
科学研究应用
抗丝虫病活性
2-硫代-6-甲基-1,4-二氢嘧啶,该化合物所属的类别,已被合成并评估其对人淋巴丝虫寄生虫布鲁氏线虫的成虫的抗丝虫病活性。该系列中的一种化合物表现出有希望的抗丝虫病活性 (Singh 等,2008)。
结构见解和抑制潜力
类似的 2,4-二取代二氢嘧啶衍生物的结构表征揭示了它们在中心对称空间群中的结晶和 L 形构象。分析了这些化合物的晶体堆积,并通过分子对接模拟评估了它们对人二氢叶酸还原酶 (DHFR) 酶的抑制潜力 (Al-Wahaibi 等,2021)。
抗肿瘤和抗菌剂
2-氨基-4-氧代-5-[(取代苯基)硫代]吡咯并[2,3-d]嘧啶,一组类似的化合物,被合成作为胸苷酸合酶 (TS) 的潜在抑制剂,用作抗肿瘤和/或抗菌剂。针对人和各种微生物胸苷酸合酶和二氢叶酸还原酶评估了这些化合物 (Gangjee 等,1996)。
抗菌活性
N-(4-氯苯基)-6-甲基-4-芳基-2-硫代-1,2,3,4-四氢嘧啶-5-甲酰胺及其衍生物的合成对细菌和真菌的生长表现出显着的抑制作用,与标准药物相比,突出了它们作为抗菌剂的潜力 (Akbari 等,2008)。
细胞毒活性
合成了从 4-甲基-2-苯基-6-硫代嘧啶-5-甲酸乙酯获得的新型 4-硫代嘧啶衍生物并对其进行了表征。研究了它们对各种人细胞系的细胞毒性,提供了不同取代基对嘧啶环细胞毒性活性的影响的见解 (Stolarczyk 等,2018)。
光谱分析
使用 FT-IR 和 FT-拉曼技术对相关化合物 2-[(4-氯苄基)硫代]-4-(2-甲基丙基)-6-(苯基硫代)-嘧啶-5-腈进行了光谱分析。该研究通过分子对接结果提供了有关平衡几何、振动波数和潜在抗糖尿病活性的见解 (Alzoman 等,2015)。
作为钙通道阻滞剂的潜力
两种具有氨基甲酰基取代的 1,4-二氢嘧啶的结构表现出 1,4-二氢吡啶钙通道阻滞剂的结构特征,表明它们具有模拟这些临床上重要化合物的潜力 (Ravikumar 和 Sridhar,2005)。
作用机制
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through mechanisms such as free radical bromination, nucleophilic substitution, or oxidation .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, including those involved in inflammation and pain perception .
Pharmacokinetics
In silico ADME and physicochemical properties of similar compounds have been calculated using software like swissADME
Result of Action
Similar compounds have shown analgesic activity and inhibitory activity against cox-2 .
属性
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-1,4,5,6-tetrahydropyrimidine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2S.BrH/c12-10-4-2-9(3-5-10)8-15-11-13-6-1-7-14-11;/h2-5H,1,6-8H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBLCNIHXXSROL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=NC1)SCC2=CC=C(C=C2)Cl.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-2-(4-chlorophenyl)sulfonyl-3-[(6-methoxypyridin-3-yl)amino]prop-2-enenitrile](/img/structure/B3033470.png)
![1-(4-chlorophenyl)sulfonyl-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine](/img/structure/B3033471.png)


![2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-4-methoxy-4-oxo-1-butanaminium chloride](/img/structure/B3033477.png)
![2-{[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]amino}propanoic acid](/img/structure/B3033479.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine](/img/structure/B3033482.png)
![7-amino-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B3033484.png)
![2-chloro-1-(3,4-dihydropyrimido[1,2-a]benzimidazol-1(2H)-yl)ethanone](/img/structure/B3033485.png)


![1-(4-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone](/img/structure/B3033489.png)
![3-(cyclohexylmethyl)-5-[(3,4-dichlorophenyl)methylsulfanyl]-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one](/img/structure/B3033490.png)
![1-[(4-bromophenyl)methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine](/img/structure/B3033493.png)